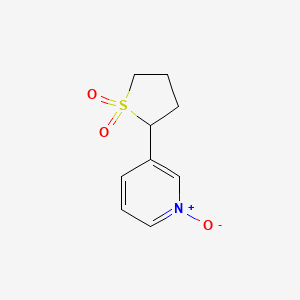

3-(1,1-Dioxo-1$l^{6}-thiolan-2-yl)pyridin-1-ium-1-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1,1-Dioxidotetrahydrothiophen-2-yl)pyridine 1-oxide is a chemical compound with the molecular formula C₉H₁₁NO₃S It is characterized by the presence of a pyridine ring substituted with a tetrahydrothiophene dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidotetrahydrothiophen-2-yl)pyridine 1-oxide typically involves the reaction of pyridine derivatives with tetrahydrothiophene dioxide under specific conditions. One common method involves the use of a multicomponent reaction, such as the Chichibabin pyridine synthesis, which allows for the efficient construction of the pyridine ring system . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidotetrahydrothiophen-2-yl)pyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the tetrahydrothiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the pyridine ring .

Scientific Research Applications

3-(1,1-Dioxidotetrahydrothiophen-2-yl)pyridine 1-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidotetrahydrothiophen-2-yl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and tetrahydrothiophene dioxide-containing molecules. Examples include:

- Pyridine N-oxides

- Tetrahydrothiophene dioxides

- Pyrrolidine derivatives

Uniqueness

What sets 3-(1,1-Dioxidotetrahydrothiophen-2-yl)pyridine 1-oxide apart is its unique combination of a pyridine ring and a tetrahydrothiophene dioxide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

3-(1,1-Dioxo-1λ^6-thiolan-2-yl)pyridin-1-ium-1-olate, also known by its CAS number 1306606-94-9, is a chemical compound with significant biological activity. Its unique structure combines a pyridinium moiety with a thiolane dioxo group, which contributes to its potential pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₃S |

| Molecular Weight | 213.26 g/mol |

| IUPAC Name | 3-(1,1-Dioxo-1λ^6-thiolan-2-yl)pyridin-1-ium-1-olate |

| InChI Key | OIAXKLZGTPQDAY-UHFFFAOYSA-N |

The biological activity of 3-(1,1-Dioxo-1λ^6-thiolan-2-yl)pyridin-1-ium-1-olate is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate enzyme activities and influence cellular signaling pathways through:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.

- Receptor Interaction : It can bind to receptors, altering their conformation and affecting downstream signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant antibacterial activity against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625–1250 µg/mL |

| Pseudomonas aeruginosa | < 625 µg/mL |

| Enterococcus faecalis | 625 µg/mL |

The compound has also demonstrated antifungal activity against Candida albicans, suggesting its potential use as an antifungal agent in clinical settings.

Study 1: Antibacterial Efficacy

A study published in Pharmaceutical Research evaluated the antibacterial efficacy of various pyridine derivatives, including 3-(1,1-Dioxo-1λ^6-thiolan-2-yl)pyridin-1-ium-1-olate. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for further development in antibiotic therapies .

Study 2: Antifungal Properties

Another research article focused on the antifungal properties of the compound against Candida albicans. The findings revealed that it inhibited fungal growth effectively at concentrations lower than those required for traditional antifungal agents. This suggests that it could provide a new avenue for treating fungal infections.

Synthesis Methods

The synthesis of 3-(1,1-Dioxo-1λ^6-thiolan-2-yl)pyridin-1-ium-1-olate typically involves the reaction of pyridine derivatives with thiolane dioxides under controlled conditions. Common methods include:

- Multicomponent Reactions : Utilizing a combination of reactants to form the desired product in a single step.

- Oxidation Reactions : Introducing dioxo functionalities through oxidation processes.

These methods ensure high yields and purity of the final product, facilitating its use in biological studies.

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

2-(1-oxidopyridin-1-ium-3-yl)thiolane 1,1-dioxide |

InChI |

InChI=1S/C9H11NO3S/c11-10-5-1-3-8(7-10)9-4-2-6-14(9,12)13/h1,3,5,7,9H,2,4,6H2 |

InChI Key |

OIAXKLZGTPQDAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(S(=O)(=O)C1)C2=C[N+](=CC=C2)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.